Ethyl 2-hydroxy-5-iodobenzoate
Overview
Description
Ethyl 2-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-5-iodobenzoate can be synthesized through the esterification of 2-hydroxy-5-iodobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure the efficient separation and purification of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions yield alcohols .
Scientific Research Applications
Ethyl 2-hydroxy-5-iodobenzoate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Methyl 2-hydroxy-5-iodobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-hydroxy-5-iodobenzoic acid: The parent acid form without esterification.
Ethyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 5-position enhances its potential for halogen bonding and increases its molecular weight, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-hydroxy-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNZGPAJWJRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515167 | |
Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15125-84-5 | |
Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.